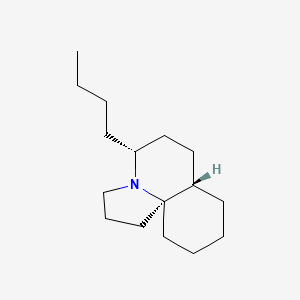

Lepadiformine C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lepadiformine C is a natural product found in Clavelina moluccensis with data available.

Analyse Chemischer Reaktionen

Reductive Lithiation and Spirocyclization

The Rychnovsky group developed an asymmetric synthesis of (+)-lepadiformine C using a nitrile-mediated lithiation strategy (Scheme 1). Key steps include:

-

Reductive Lithiation : Treatment of N-Boc α-amino nitrile 17 with lithium di-tert-butylbiphenylide (LiDBB) generated an α-amino alkyllithium intermediate. This step exhibited exceptional stereoselectivity (>95:5 dr) due to A<sup>1,3</sup>-strain effects, favoring the inversion of configuration .

-

Spirocyclization : The alkyllithium intermediate underwent intramolecular cyclization to form the spirocyclic lactam 34 , establishing the aza-quaternary center. This reaction proceeds via a single-electron transfer mechanism, retaining stereochemical integrity .

Key Data :

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| Reductive Lithiation | LiDBB, THF, –78°C | 85% | >95:5 dr |

| Spirocyclization | LiDBB, THF, –78°C | 92% | Single isomer |

Sequential SN2 Displacements for Ring Formation

The cyclohexane ring (A-ring) was constructed via a tandem alkylation strategy:

-

Double SN2 Reaction : Dibromide 16 underwent sequential displacements with lithiated amino nitrile 17 , facilitated by LDA (lithium diisopropylamide). The first displacement formed a primary C–N bond, while the second closed the A-ring with inversion of configuration at both centers .

Outcome :

-

70% yield over two steps.

-

Stereochemical control ensured by the conformational rigidity of the cyclohexane intermediate .

Final Cyclization to Close the B-Ring

The B-ring (pyrrolidine) was formed via mesylation and intramolecular SN2 displacement:

-

Mesylation : Alcohol 34 was converted to mesylate 35 using methanesulfonyl chloride.

-

Cyclization : Deprotection of the Boc group liberated the amine, which displaced the mesylate to form the B-ring in 78% yield .

Mechanistic Insight :

-

The reaction proceeds under mild basic conditions (K<sub>2</sub>CO<sub>3</sub>, MeOH), avoiding epimerization of sensitive stereocenters .

Comparison of Synthetic Approaches

A comparative analysis of lepadiformine C syntheses highlights the efficiency of the Rychnovsky method:

The Rychnovsky route minimizes step count and maximizes stereocontrol through innovative radical and anionic cyclizations .

Stereochemical Challenges and Solutions

-

Aza-Spirocenter Formation : Conformational analysis revealed that the cyclohexane ring’s chair conformation directs the alkyllithium intermediate’s trajectory, ensuring correct spirocenter geometry .

-

Diastereomeric Control : The use of enantiopure propargyl alcohol 27 as a chiral pool reagent established absolute configuration early in the synthesis .

Functional Group Transformations

-

Oxidation/Reduction : CAN (ceric ammonium nitrate) mediated oxidation removed PMB protecting groups without affecting the spirocyclic core .

-

Deprotection : TBAF (tetrabutylammonium fluoride) cleanly cleaved TIPS ethers, enabling downstream functionalization .

This synthesis exemplifies the strategic use of stereoselective lithiation and cyclization to address the challenges posed by this compound’s architecture. The methodologies developed here hold promise for synthesizing related alkaloids with similar structural complexity .

Eigenschaften

Molekularformel |

C16H29N |

|---|---|

Molekulargewicht |

235.41 g/mol |

IUPAC-Name |

(5R,7aS,11aS)-5-butyl-2,3,5,6,7,7a,8,9,10,11-decahydro-1H-pyrrolo[2,1-j]quinoline |

InChI |

InChI=1S/C16H29N/c1-2-3-8-15-10-9-14-7-4-5-11-16(14)12-6-13-17(15)16/h14-15H,2-13H2,1H3/t14-,15+,16-/m0/s1 |

InChI-Schlüssel |

ARTIWNYIINGTLF-XHSDSOJGSA-N |

Isomerische SMILES |

CCCC[C@@H]1CC[C@@H]2CCCC[C@@]23N1CCC3 |

Kanonische SMILES |

CCCCC1CCC2CCCCC23N1CCC3 |

Synonyme |

lepadiformine lepadiformine A lepadiformine B lepadiformine C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.